Formoterol fumarate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanisms of Bronchodilation

One area of scientific research explores how formoterol fumarate hydrate relaxes the airways in the lungs. Studies investigate how the drug binds to beta2-adrenergic receptors in the smooth muscle cells lining the airways, leading to relaxation and bronchodilation []. This mechanism helps to improve airflow and reduce symptoms of asthma and COPD.

Pharmacological Studies

Another area of research involves characterizing the pharmacokinetic and pharmacodynamic properties of formoterol fumarate hydrate. This includes studies on how the drug is absorbed, distributed, metabolized, and excreted in the body []. Additionally, researchers examine the dose-response relationship and the duration of action of formoterol fumarate hydrate to optimize treatment regimens for respiratory diseases.

Formoterol fumarate dihydrate is a long-acting beta-2 adrenergic agonist, primarily utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). It is characterized by its rapid onset of action, typically within 2 to 3 minutes, and a prolonged duration of effect lasting up to 12 hours. This compound, available in various formulations including dry powder inhalers and metered-dose inhalers, is often combined with inhaled corticosteroids to enhance therapeutic efficacy .

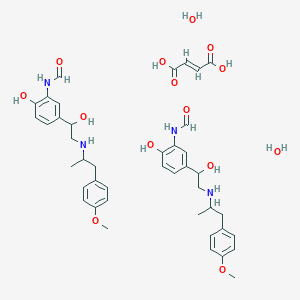

The chemical formula for formoterol fumarate dihydrate is , with a molar mass of approximately 840.924 g/mol. Its structure consists of two formoterol molecules linked by fumaric acid, which contributes to its pharmacological properties .

Formoterol fumarate hydrate acts as a bronchodilator, relaxing the muscles in the airways []. It achieves this effect by binding to beta-2 adrenergic receptors in the airway smooth muscle cells, mimicking the effects of adrenaline []. This stimulation relaxes the muscles, allowing for easier breathing [].

Formoterol undergoes several metabolic transformations primarily in the liver. Key reactions include:

- Glucuronidation: The major metabolic pathway where formoterol is conjugated at its phenolic hydroxyl group, resulting in glucuronide metabolites.

- O-demethylation: This involves the removal of a methyl group leading to additional glucuronidation.

- Sulfate Conjugation: A minor pathway where sulfate groups are added to the molecule, although this pathway is less characterized .

These reactions are facilitated by various cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) as well as UDP-glucuronosyltransferase isoenzymes .

As a beta-2 adrenergic agonist, formoterol exerts its effects by stimulating beta-2 receptors in bronchial smooth muscle. This stimulation leads to:

- Bronchodilation: Relaxation of airway smooth muscles, facilitating easier airflow.

- Inhibition of Inflammatory Mediators: It may reduce the release of inflammatory mediators from mast cells and other immune cells .

The synthesis of formoterol fumarate dihydrate typically involves multi-step organic reactions. Key steps include:

- Formation of the Core Structure: Initial synthesis of the formoterol core through amination and alkylation reactions.

- Fumarate Salt Formation: Reacting the base formoterol with fumaric acid to yield the fumarate salt.

- Hydration: The final product is then crystallized with water to obtain the dihydrate form .

These methods ensure high purity and bioavailability of the compound for therapeutic use.

Formoterol fumarate dihydrate is primarily used in:

- Asthma Management: As both a reliever and maintenance therapy.

- Chronic Obstructive Pulmonary Disease Treatment: It helps manage symptoms and improve lung function.

- Combination Therapies: Often used in conjunction with corticosteroids like budesonide or mometasone for enhanced efficacy .

Its rapid onset and long duration make it a preferred choice among clinicians for managing acute exacerbations.

Formoterol has been studied for potential drug interactions:

- Beta-blockers: These can antagonize the effects of formoterol, reducing its efficacy.

- Monoamine Oxidase Inhibitors: Such drugs may enhance cardiovascular effects due to increased catecholamine levels.

- Other Bronchodilators: Caution is advised when combining with other beta agonists due to additive effects on heart rate and blood pressure .

Monitoring for adverse effects is essential during co-administration with these agents.

Similar Compounds

Formoterol fumarate dihydrate shares similarities with several other compounds used in respiratory therapy. A comparison highlights its unique properties:

| Compound Name | Class | Duration of Action | Onset Time | Unique Features |

|---|---|---|---|---|

| Salbutamol | Short-acting beta agonist | 4-6 hours | 5-10 minutes | Less potent; used primarily for rescue |

| Salmeterol | Long-acting beta agonist | 12 hours | 15 minutes | Slower onset compared to formoterol |

| Arformoterol | Long-acting beta agonist | 12 hours | 15 minutes | Enantiopure form; potentially fewer side effects |

| Bambuterol | Long-acting beta agonist | 12 hours | 30 minutes | Prodrug; requires metabolic activation |

Formoterol's rapid onset combined with its long duration distinguishes it from other long-acting agents, making it particularly effective in acute asthma management .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

P3T5QA5J9N

Wikipedia

Formoterol fumarate

FDA Medication Guides

Formoterol Fumarate

POWDER;INHALATION

NOVARTIS

06/02/2010

Perforomist

SOLUTION;INHALATION

MYLAN SPECLT

05/29/2019

Foradil

03/02/2016